1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a thiophene ring
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, benzothiazole derivatives can be synthesized through pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit certain enzymes and proteins, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound has a similar structure but with a hydroxyl group instead of the thiophene ring.
Benzothiazole derivatives: These compounds share the benzothiazole ring and have various applications in medicinal chemistry.
Thiophene derivatives: Compounds with the thiophene ring are known for their electronic properties and are used in materials science.
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzo[d]thiazole moiety, an azetidine ring, and a thiophene-acetate group, which may contribute to its biological properties.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit potent antimicrobial properties. For instance, thiazole derivatives have been documented to possess significant antibacterial activity against various strains of bacteria. A study indicated that specific thiazolyl–azetidin compounds demonstrated minimum inhibitory concentrations (MICs) as low as 100 µg/mL against E. coli MTCC 443, highlighting their effectiveness in combating bacterial infections .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1 | 100 | E. coli MTCC 443 |
2 | 28–168 | S. aureus ATCC 25923 |
3 | 135–229 | C. albicans ATCC 10231 |
Cytotoxicity and Anticancer Potential
In addition to antimicrobial effects, there is emerging evidence regarding the cytotoxic activity of related compounds against cancer cell lines. For example, benzothiazole derivatives have shown selective cytotoxicity towards T-cells, indicating potential applications in cancer therapy . The structure of such compounds plays a crucial role in their activity, with larger aromatic groups enhancing potency.
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some benzothiazole derivatives act as inhibitors of enzymes involved in cancer progression and microbial resistance mechanisms. The inhibition of topoisomerase IV in bacteria has been noted as a significant pathway for the antibacterial action of related compounds .
Case Studies
- Antimicrobial Resistance : A study focusing on the synthesis of novel thiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The results showed that these compounds could serve as alternatives to traditional antibiotics, addressing the growing concern of antimicrobial resistance .
- Neuroprotective Effects : Another investigation into benzothiazole derivatives revealed their potential neuroprotective effects in models of neurodegenerative diseases such as ALS. These compounds demonstrated the ability to cross the blood-brain barrier (BBB), suggesting their utility in treating central nervous system disorders .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)20-11-9-18(10-11)16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFQNAXBCWMJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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